1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-12(15-5-6-17(26-15)16-2-1-7-25-16)9-19-18(22)20-11-3-4-13-14(8-11)24-10-23-13/h1-8,12,21H,9-10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDOAZVYDHUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Intermediate: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Bithiophene Intermediate: The bithiophene unit can be synthesized via a Stille coupling reaction, where two thiophene rings are coupled using a palladium catalyst.
Coupling of Intermediates: The benzodioxole and bithiophene intermediates are then linked through a urea formation reaction, typically involving the reaction of an isocyanate with an amine under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Stille coupling and urea formation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea linkage using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Chemistry:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: It can serve as a ligand in transition metal catalysis due to its ability to coordinate with metals.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry:
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Polymer Science: Incorporated into polymers to enhance their conductivity and stability.
Mechanism of Action
The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea exerts its effects depends on its application. In organic electronics, its conjugated system facilitates electron transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of benzodioxol- and thiophene-containing urea derivatives. Below is a comparative analysis with structurally related analogs:
*Estimated based on structural components.
Key Differences and Implications
Core Heterocycles: The target compound’s benzodioxol group differs from dihydrobenzofuran in ’s analog, impacting aromaticity and metabolic pathways. The bithiophene substituent (vs. monothiophene in ) increases π-stacking capacity, which may improve binding affinity in protein targets or charge transport in materials applications .
Functional Groups: Urea vs. This could translate to distinct biological targets (e.g., kinase inhibition vs. monoamine reuptake inhibition) .
Pharmacological Profile: Compounds with benzodioxol and amine/urea motifs (e.g., ) are often associated with central nervous system (CNS) activity. Ephylone, for instance, is a Schedule II stimulant . The target compound’s urea linkage and bithiophene system suggest a divergent mechanism, possibly targeting enzymes (e.g., kinases) or ion channels rather than monoamine transporters .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a bithiophene group. The molecular formula is , and its structural representation can be summarized as follows:
- Benzodioxole : A fused bicyclic structure that may contribute to biological activity through interactions with biological targets.
- Bithiophene : A conjugated system that enhances electronic properties and may improve binding affinity to targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in cancer research. Below are key findings:
Anticancer Activity
- Cell Proliferation Inhibition :
- Mechanisms of Action :
- Structure-Activity Relationship (SAR) :
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Proliferation Inhibition | MCF-7 | 1.5 | Apoptosis induction |
| Proliferation Inhibition | A549 | 2.0 | Cell cycle arrest |
| Proliferation Inhibition | HeLa | 1.8 | Apoptosis induction |
Case Study 1: Antitumor Efficacy
In a study by Fayad et al., the compound was tested against multicellular tumor spheroids to assess its efficacy in a more physiologically relevant model. Results indicated that the compound not only inhibited growth but also induced significant morphological changes characteristic of apoptosis .
Case Study 2: Mechanistic Insights
Research conducted on the signaling pathways revealed that the compound inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers . This inhibition leads to reduced phosphorylation of downstream targets involved in cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
